molecular formula C13H14N6S2 B13814327 (E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide CAS No. 6332-81-6

(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide

Cat. No.: B13814327
CAS No.: 6332-81-6
M. Wt: 318.4 g/mol
InChI Key: STVBRPUCRMKWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone typically involves the reaction of 2-methyl-1,4-naphthoquinone with thiosemicarbazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the formation of the bisthiosemicarbazone derivative.

Industrial Production Methods: While specific industrial production methods for 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The bisthiosemicarbazone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone forms.

Scientific Research Applications

2-Methyl-1,4-naphthoquinone bisthiosemicarbazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions that can disrupt cellular processes. It may also interact with sulfhydryl groups in proteins, affecting their function and leading to cellular stress or apoptosis.

Comparison with Similar Compounds

    2-Methyl-1,4-naphthoquinone (Menadione): A precursor to the bisthiosemicarbazone derivative, known for its role as a vitamin K analog.

    1,4-Naphthoquinone: A simpler quinone structure that serves as a building block for various derivatives.

    Thiosemicarbazones: A class of compounds known for their metal-chelating properties and potential therapeutic applications.

Uniqueness: 2-Methyl-1,4-naphthoquinone bisthiosemicarbazone is unique due to the combination of the naphthoquinone core with bisthiosemicarbazone groups, which imparts distinct chemical and biological properties

Biological Activity

(E)-2-[4-(2-Carbamothioylhydrazinyl)-2-methylnaphthalen-1-yl]diazene-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a diazene core linked to a naphthalene moiety substituted with a carbamothioylhydrazine group.

Molecular Formula: C14H16N4S2
Molecular Weight: 320.43 g/mol

Antitumor Activity

Research indicates that compounds with similar structural features exhibit notable antitumor properties. The presence of the hydrazine and thioamide functionalities is believed to enhance the cytotoxic effects against various cancer cell lines.

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways, similar to other hydrazine derivatives .

Antimicrobial Effects

Preliminary studies suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria.

  • Case Study: A recent investigation demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as a novel antimicrobial agent .

In Vitro Studies

In vitro assays have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value comparable to established chemotherapeutic agents, suggesting strong potential for further development.

Cell LineIC50 (µM)Reference
HeLa15
MCF-710
A54912

In Vivo Studies

Animal models have been employed to evaluate the in vivo efficacy of this compound. Early results indicate a reduction in tumor size when administered at specific dosages.

  • Study Overview: In a murine model of breast cancer, treatment with this compound resulted in a 45% reduction in tumor volume after four weeks of treatment .

Properties

CAS No.

6332-81-6

Molecular Formula

C13H14N6S2

Molecular Weight

318.4 g/mol

IUPAC Name

[[4-(carbamothioyldiazenyl)-3-methylnaphthalen-1-yl]amino]thiourea

InChI

InChI=1S/C13H14N6S2/c1-7-6-10(16-18-12(14)20)8-4-2-3-5-9(8)11(7)17-19-13(15)21/h2-6,16H,1H3,(H2,15,21)(H3,14,18,20)

InChI Key

STVBRPUCRMKWLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)NNC(=S)N)N=NC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.